molecular formula C7H10ClFN2 B14783739 (R)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride

(R)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B14783739
M. Wt: 176.62 g/mol
InChI Key: JOKAIRQFJRGXQE-UHFFFAOYSA-N
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Description

®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom on the pyridine ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring followed by the attachment of the ethanamine group. One common method involves the use of fluorinating agents such as xenon difluoride or molecular fluorine to introduce the fluorine atom into the pyridine ring. The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and may be catalyzed by transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The ethanamine group may facilitate binding to receptors or enzymes, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Similar in structure but lacks the ethanamine group.

    4-Fluoroaniline: Contains a fluorine atom on an aromatic ring but differs in the position and type of substituent.

Uniqueness

®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride is unique due to the combination of the fluorine atom and the ethanamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

1-(4-fluoropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H

InChI Key

JOKAIRQFJRGXQE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)F)N.Cl

Origin of Product

United States

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